Cas no 175276-67-2 (5-(tert-Butyl)-2-methylfuran-3-carboxamide)

5-(tert-Butyl)-2-methylfuran-3-carboxamide is a furan-based carboxamide derivative characterized by its tert-butyl and methyl substituents, which enhance its steric and electronic properties. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules. The tert-butyl group improves stability and lipophilicity, while the carboxamide functionality offers reactivity for further derivatization. Its structural features make it suitable for applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The compound's well-defined molecular framework ensures reproducibility in synthetic processes, supporting its use in research and industrial applications.
5-(tert-Butyl)-2-methylfuran-3-carboxamide structure
175276-67-2 structure
Product name:5-(tert-Butyl)-2-methylfuran-3-carboxamide
CAS No:175276-67-2
MF:C10H15NO2
Molecular Weight:181.2316
MDL:MFCD00276989
CID:111943
PubChem ID:704149

5-(tert-Butyl)-2-methylfuran-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-(tert-Butyl)-2-methylfuran-3-carboxamide
    • 3-Furancarboxamide,5-(1,1-dimethylethyl)-2-methyl-
    • 5-tert-butyl-2-methylfuran-3-carboxamide
    • 5-(TERT-BUTYL)-2-METHYL-3-FURAMIDE
    • Maybridge3_007000
    • CHEMBL1608844
    • DTXSID80351587
    • 5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide
    • HMS1450O04
    • SR-01000531933
    • SMR000461140
    • EU-0019261
    • Oprea1_137885
    • HMS2802A04
    • MFCD00276989
    • CS-0328511
    • SCHEMBL13076637
    • SR-01000531933-1
    • MLS000862058
    • AKOS005594488
    • IDI1_018387
    • 175276-67-2
    • MDL: MFCD00276989
    • インチ: InChI=1S/C10H15NO2/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3,(H2,11,12)
    • InChIKey: JERNMWLTDZPEAE-UHFFFAOYSA-N
    • SMILES: C(C1OC(C)=C(C(N)=O)C=1)(C)(C)C

計算された属性

  • 精确分子量: 181.11035
  • 同位素质量: 181.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 56.2Ų

じっけんとくせい

  • PSA: 56.23

5-(tert-Butyl)-2-methylfuran-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB532625-1 g
5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide
175276-67-2
1g
€547.60 2022-08-31
abcr
AB532625-1g
5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide; .
175276-67-2
1g
€651.60 2024-04-18
Apollo Scientific
OR346683-1g
5-tert-Butyl-2-methylfuran-3-carboxamide
175276-67-2 95+%
1g
£428.00 2023-09-01
abcr
AB532625-5g
5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide; .
175276-67-2
5g
€1846.50 2024-04-18

5-(tert-Butyl)-2-methylfuran-3-carboxamide 関連文献

5-(tert-Butyl)-2-methylfuran-3-carboxamideに関する追加情報

5-(tert-Butyl)-2-methylfuran-3-carboxamide: A Comprehensive Overview

The compound 5-(tert-butyl)-2-methylfuran-3-carboxamide, identified by the CAS number 175276-67-2, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, material science, and as a versatile intermediate in organic synthesis.

The molecular structure of 5-(tert-butyl)-2-methylfuran-3-carboxamide consists of a furan ring substituted with a tert-butyl group at position 5, a methyl group at position 2, and a carboxamide group at position 3. This arrangement imparts the molecule with distinct electronic and steric properties, making it suitable for a wide range of chemical reactions. The furan ring, being aromatic, contributes to the molecule's stability and reactivity, while the tert-butyl and methyl groups enhance its hydrophobicity and bulkiness.

Recent research has focused on the synthesis and characterization of 5-(tert-butyl)-2-methylfuran-3-carboxamide. Scientists have explored various synthetic pathways to optimize its production, including Friedel-Crafts acylation and nucleophilic substitution reactions. These methods have been refined to improve yield and purity, making the compound more accessible for large-scale applications. The compound's ability to act as a versatile building block in organic synthesis has been particularly noted in academic journals, where it has been employed in the construction of complex molecular frameworks.

In terms of applications, 5-(tert-butyl)-2-methylfuran-3-carboxamide has shown promise in the pharmaceutical industry. Its unique structure allows it to serve as a lead compound in drug design, particularly in the development of bioactive agents targeting specific cellular pathways. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic disorders. Additionally, its hydrophobic nature makes it an attractive candidate for use in drug delivery systems, where it can enhance the solubility and bioavailability of therapeutic agents.

Beyond pharmaceuticals, this compound has also found applications in material science. Its thermal stability and mechanical properties make it suitable for use in polymer composites and advanced materials. Researchers have investigated its role as a reinforcing agent in polymeric matrices, where it enhances the mechanical strength and thermal resistance of the resulting materials. Furthermore, its ability to participate in click chemistry reactions has opened new avenues for its use in the synthesis of functional materials with tailored properties.

The environmental impact of 5-(tert-butyl)-2-methylfuran-3-carboxamide has also been a topic of recent interest. Studies have evaluated its biodegradability and toxicity under various conditions. Preliminary results suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is favorable for its safe disposal. However, further research is required to fully understand its long-term environmental effects and to develop strategies for minimizing any potential ecological risks.

In conclusion, 5-(tert-butyl)-2-methylfuran-3-carboxamide (CAS No: 175276-67-2) is a versatile compound with significant potential across multiple fields. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as an important tool in modern chemistry. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:175276-67-2)5-(tert-Butyl)-2-methylfuran-3-carboxamide
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Purity:99%/99%
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Price ($):386.0/1094.0